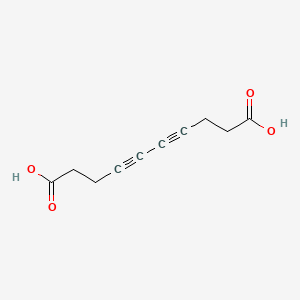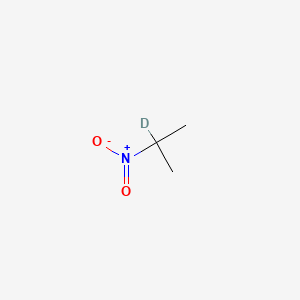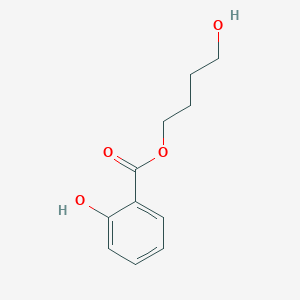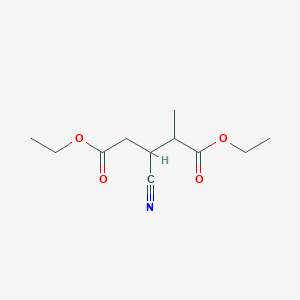
Diethyl 3-cyano-2-methylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-cyano-2-methylpentanedioate is an organic compound with the molecular formula C10H15NO4. It is a diester derivative of pentanedioic acid, featuring a cyano group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 3-cyano-2-methylpentanedioate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of ethyl cyanoacetate with various substituted amines under different conditions . For instance, the reaction can be carried out without a solvent at room temperature or with heating at 70°C for several hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, fusion methods, and the use of catalysts to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-cyano-2-methylpentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Diethyl 3-cyano-2-methylpentanedioate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl 3-cyano-2-methylpentanedioate involves its interaction with molecular targets and pathways within cells. The cyano group can participate in various biochemical reactions, leading to the formation of reactive intermediates that can modulate cellular processes. These interactions may involve the inhibition of specific enzymes or the activation of signaling pathways that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-cyano-3-methylpentanedioate
- Ethyl 2-cyano-3-oxosuccinate
- Methyl 2-cyano-3,12-dioxoolean-1,9-diene-28-oate
Uniqueness
Diethyl 3-cyano-2-methylpentanedioate is unique due to its specific structural features, such as the presence of both a cyano group and a methyl group on the pentanedioate backbone. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
6975-96-8 |
|---|---|
Formule moléculaire |
C11H17NO4 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
diethyl 3-cyano-2-methylpentanedioate |
InChI |
InChI=1S/C11H17NO4/c1-4-15-10(13)6-9(7-12)8(3)11(14)16-5-2/h8-9H,4-6H2,1-3H3 |
Clé InChI |
QJHNHSWVRDDGPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C#N)C(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


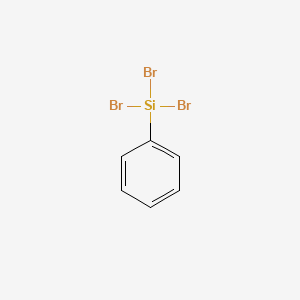
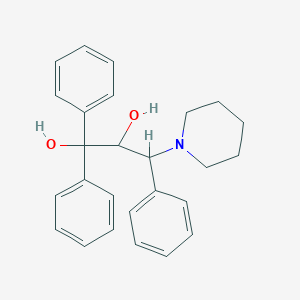
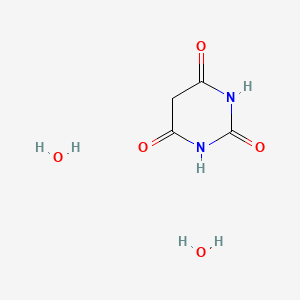
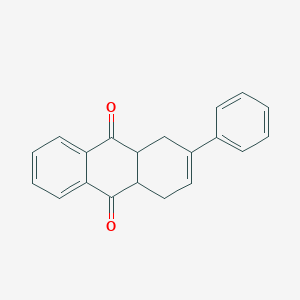
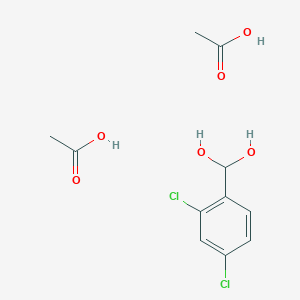

![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)

